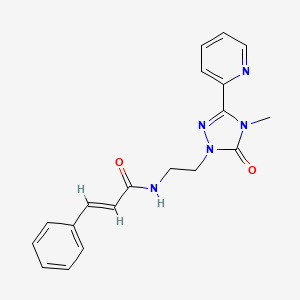

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridinyl group, a methyl group at position 4, and a cinnamamide side chain. The triazole ring system is known for its versatility in medicinal chemistry, particularly in modulating biological activity through hydrogen bonding and π-π interactions . Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL and visualized via ORTEP for Windows .

Properties

IUPAC Name |

(E)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-18(16-9-5-6-12-20-16)22-24(19(23)26)14-13-21-17(25)11-10-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,25)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDVXORIBUQFKK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

Formation of the Cinnamamide Moiety: The final step involves the coupling of the triazole-pyridine intermediate with cinnamic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide exhibit significant antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Studies have shown that modifications in the triazole ring can enhance the compound's potency against resistant strains of bacteria and fungi .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Specific studies have demonstrated that triazole compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Agricultural Science

Fungicides

this compound has potential applications as a fungicide in agriculture. The triazole structure is known for its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes it effective against various plant pathogens that threaten crop yields .

Plant Growth Regulators

In addition to its fungicidal properties, the compound may act as a plant growth regulator. Research has indicated that certain triazole derivatives can influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants. This dual functionality could be beneficial for sustainable agriculture practices .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its effectiveness as a modifier in various polymer systems .

Nanotechnology

Recent studies have suggested that this compound could serve as a precursor for the synthesis of nanoparticles with specific functional properties. The ability to tailor the surface chemistry of nanoparticles using organic compounds like this one opens new avenues for applications in drug delivery systems and catalytic processes .

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Key Observations :

- Core Diversity: The target compound’s 1,2,4-triazole core differs from the pyrimido-pyrimidinone or imidazo-pyrimidine systems in 3b, 3c, and 9e.

- Substituent Similarities : All compounds feature aromatic/heteroaromatic substituents (e.g., pyridinyl, methoxy) and amide/carbamate linkages. The cinnamamide group in the target compound parallels the acrylamide in 3b and 3c , which are critical for covalent binding in kinase inhibitors .

Methodological Considerations

Structural analysis of the target compound would benefit from:

Biological Activity

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and triazole precursors. The incorporation of various functional groups is crucial for enhancing its biological activity. For instance, the presence of the triazole ring is known to contribute to antimicrobial properties and can be further modified to optimize efficacy.

Synthesis Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyridine derivative + Aldehyde | Triazole precursor |

| 2 | Reaction with amine | Cinnamamide derivative |

| 3 | Cyclization and purification | Final product |

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. For example, studies have shown that similar derivatives demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening

In a study where several triazole derivatives were screened for antimicrobial activity:

- Tested Strains : Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

- Results : The compound showed moderate to strong inhibition against these strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to its structural characteristics. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives indicate that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell growth and survival .

Research Findings

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibition of cell proliferation |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base facilitates nucleophilic substitution in triazole derivatives . Temperature control (room temperature vs. reflux) and stoichiometric ratios (e.g., 1:1.1 molar ratio of thiol to alkylating agent) are critical for minimizing side products . Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures can enhance purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- Methodological Answer : A combination of 1H/13C NMR (to confirm proton environments and carbon骨架), IR spectroscopy (to identify functional groups like amide C=O stretches), and LC-MS (for molecular weight verification) is essential . Elemental analysis (C, H, N) provides empirical formula validation . For example, in related triazole-cinnamamide hybrids, NMR signals at δ 8.2–8.5 ppm confirm pyridinyl protons, while IR peaks near 1650 cm⁻¹ indicate the amide carbonyl .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Methodological Answer : Accelerated stability testing under controlled humidity (40–75% RH) and temperature (25°C, 40°C) can predict shelf-life. Monitor degradation via HPLC for purity loss and LC-MS for byproduct identification. For analogous compounds, exposure to light or acidic/basic conditions may hydrolyze the amide bond, requiring inert storage (argon atmosphere) .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS prediction guide biological activity assessment?

- Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) to prioritize targets (e.g., kinase inhibition, antimicrobial activity) based on structural motifs like the triazole ring and pyridinyl group . Molecular docking (AutoDock Vina, Schrödinger) can model interactions with enzymes (e.g., COX-2 or EGFR kinases). For example, the pyridine-triazole moiety may form hydrogen bonds with catalytic residues, while the cinnamamide tail influences hydrophobic pocket binding . Validate predictions via enzymatic assays (IC50 measurements).

Q. What strategies resolve discrepancies between theoretical and experimental spectral data during structural elucidation?

- Methodological Answer : If NMR/IR data conflict with computational predictions (e.g., DFT-calculated spectra), reassess solvent effects, tautomerism, or dynamic proton exchange. For instance, the 4,5-dihydro-1H-triazol-5-one ring may exhibit keto-enol tautomerism, altering peak positions . X-ray crystallography can unambiguously confirm solid-state structure .

Q. How can researchers design experiments to validate hypothesized enzyme inhibition mechanisms?

- Methodological Answer :

- Step 1 : Perform in silico screening to identify potential targets (e.g., tyrosine kinases) using the compound’s pharmacophores.

- Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Step 3 : Conduct kinetic assays (e.g., NADPH oxidation for oxidoreductases) to determine inhibition type (competitive/uncompetitive) and Ki values.

- Step 4 : Cross-validate with cellular assays (e.g., Western blotting for downstream phosphorylation) .

Q. What frameworks link the compound’s structure to its potential role in medicinal chemistry or agrochemical research?

- Methodological Answer : Apply bioisosteric replacement (e.g., substituting pyridine with isoxazole) to optimize bioavailability or toxicity profiles . For agrochemical applications, test herbicidal activity via in planta assays (e.g., Arabidopsis thaliana models) focusing on growth inhibition or chlorophyll degradation . Theoretical frameworks like QSAR (Quantitative Structure-Activity Relationship) can correlate substituent electronegativity with activity trends .

Data Contradiction Analysis Example

- Scenario : Conflicting LC-MS and elemental analysis data.

- Resolution : Recalibrate instrumentation (e.g., MS for accurate mass, CHN analyzer for combustion efficiency). If impurities persist, use preparative HPLC to isolate the main compound and reanalyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.